molecular formula C22H19N3O7S B5043007 methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate

methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate

Cat. No.: B5043007
M. Wt: 469.5 g/mol
InChI Key: UFOOYFBXNQGRDS-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a nitroanilino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3-nitroaniline. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 2-[[2-[N-(benzenesulfonyl)-3-aminoanilino]acetyl]amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoic acid.

Scientific Research Applications

Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzenesulfonyl group can participate in binding interactions with proteins or enzymes, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O7S/c1-32-22(27)19-12-5-6-13-20(19)23-21(26)15-24(16-8-7-9-17(14-16)25(28)29)33(30,31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOOYFBXNQGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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